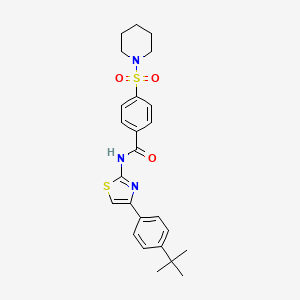

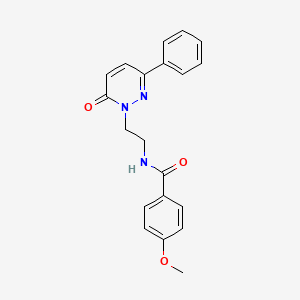

![molecular formula C25H18F5N5O2S B2872555 3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391915-22-3](/img/structure/B2872555.png)

3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the fluorine atoms. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazole ring and the benzamide group would likely contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound relatively stable and resistant to reactions .Scientific Research Applications

Synthesis and Chemical Structure

- Microwave-Assisted Synthesis : A study describes the catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement, highlighting efficient approaches for regioselective synthesis involving similar chemical structures (Moreno-Fuquen et al., 2019).

Pharmacological and Biological Activities

Antimicrobial and Antifungal Activities : Research on triazole derivatives, which share structural similarities, indicates significant antimicrobial and antifungal activities against various strains like Escherichia coli, Bacillus cirroflagellosus, and Colletotrichum capsici (Desai et al., 2011).

Carbonic Anhydrase Inhibition : Compounds incorporating triazene moieties, akin to the chemical structure , show potent inhibitory effects on carbonic anhydrase enzymes, suggesting therapeutic potential (Bilginer et al., 2019).

Chemical Properties and Applications

Fluorination and Derivatization : Studies focus on the synthesis and properties of fluorinated compounds, which is relevant to understanding the chemical behavior and potential applications of the specified compound (Carmellino et al., 1994).

Radioprotective Activity : Research into fluorine-containing amides explores their radioprotective properties, providing insight into potential applications in radiation protection (Vasil'eva & Rozhkov, 1992).

Novel Insecticidal Activity : Flubendiamide, a compound with a similar structure, exhibits strong insecticidal activity against lepidopterous pests, indicating potential agricultural applications (Tohnishi et al., 2005).

Novel Syntheses and Chemical Reactions

- Anionically Activated Triazene Synthesis : Research into the synthesis of compounds with trifluoromethyl groups, similar to the chemical , provides insights into novel synthetic pathways and chemical properties (Strekowski et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-fluoro-N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5N5O2S/c26-16-8-10-18(11-9-16)35-21(13-31-23(37)15-4-3-5-17(27)12-15)33-34-24(35)38-14-22(36)32-20-7-2-1-6-19(20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFJWGPCRZSHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

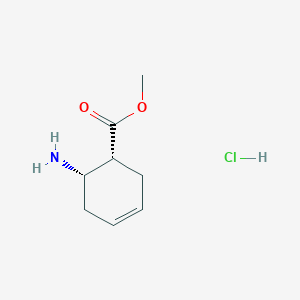

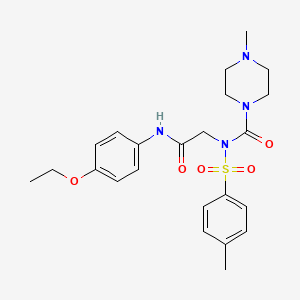

![4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)

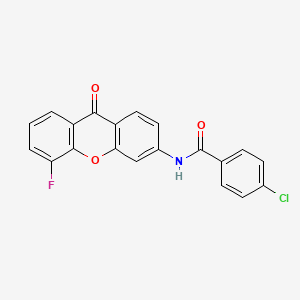

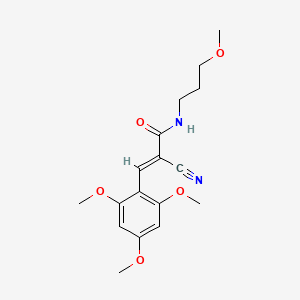

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)

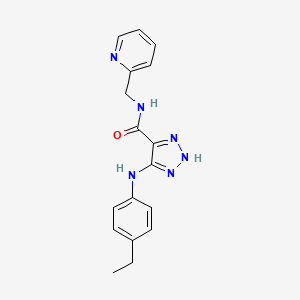

![dipotassium;8-[(E)-dimethylaminodiazenyl]-1,3-dimethyl-2-oxopurin-6-olate;hydroxide](/img/structure/B2872491.png)

amine](/img/structure/B2872493.png)

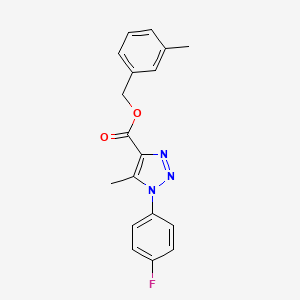

![3-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2872494.png)